molecular formula C10H8ClNO2 B8756694 4-Cyano-2-ethoxybenzoyl chloride CAS No. 316810-09-0

4-Cyano-2-ethoxybenzoyl chloride

Cat. No.: B8756694
CAS No.: 316810-09-0
M. Wt: 209.63 g/mol
InChI Key: OKPHKYFLLKKTPH-UHFFFAOYSA-N
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Description

4-Cyano-2-ethoxybenzoyl chloride (hypothetical structure) is an acyl chloride derivative featuring a cyano group at the para position and an ethoxy substituent at the ortho position on the benzene ring. This compound is expected to exhibit high reactivity due to the electron-withdrawing cyano group and the steric/electronic influence of the ethoxy moiety.

Properties

CAS No.

316810-09-0

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

4-cyano-2-ethoxybenzoyl chloride

InChI

InChI=1S/C10H8ClNO2/c1-2-14-9-5-7(6-12)3-4-8(9)10(11)13/h3-5H,2H2,1H3

InChI Key

OKPHKYFLLKKTPH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C#N)C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects: Fluorine’s strong electron-withdrawing nature increases the electrophilicity of the carbonyl carbon in 4-cyano-2-fluorobenzoyl chloride, making it more reactive in acylation reactions than the ethoxy variant.

Research Findings and Limitations

  • Direct Data Gaps: No experimental data for this compound is available in the provided evidence. Comparisons rely on structural extrapolation from the fluorine analog .
  • Contradictions : Fluorine’s electron-withdrawing nature contrasts with ethoxy’s electron-donating effects, leading to divergent reactivity profiles.

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